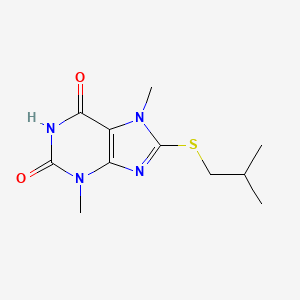
8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an isobutylthio group attached to the purine ring, along with two methyl groups at positions 3 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective attachment of the isobutylthio group at the desired position on the purine ring. Common reagents used in this synthesis include alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The isobutylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylthio group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Similar Compounds
- 8-(ethylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(methylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(propylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the isobutylthio group, which imparts distinct chemical and biological properties compared to its analogs. The size and branching of the isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N4O2S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
3,7-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-6(2)5-18-11-12-8-7(14(11)3)9(16)13-10(17)15(8)4/h6H,5H2,1-4H3,(H,13,16,17) |
InChI Key |
RAOBBFGKWWXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















